Propyl sorbate - 10297-72-0

Propyl sorbate

Catalog Number: EVT-444559
CAS Number: 10297-72-0
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of propyl sorbate typically involves the esterification reaction between sorbic acid and n-propanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The general procedure includes:

  1. Reagents: Sorbic acid and n-propanol are mixed in a reaction vessel.
  2. Catalysis: An acid catalyst is added to facilitate the reaction.
  3. Azeotropic Distillation: The reaction mixture is heated under reflux, often with a solvent like toluene that forms an azeotrope with water, allowing for continuous removal of water produced during the esterification process.
  4. Temperature and Pressure Control: The reaction is typically conducted at elevated temperatures (around 100-150 °C) and under reduced pressure to enhance yield and minimize side reactions.

The yield of propyl sorbate can be optimized by controlling the molar ratio of the reactants, typically around 1:1 to 1:2 (sorbic acid to n-propanol), and maintaining appropriate conditions for water removal during the reaction .

Molecular Structure Analysis

Molecular Structure
Propyl sorbate has the molecular formula C9H16O2C_9H_{16}O_2 and a molecular weight of approximately 156.23 g/mol. Its structure consists of a sorbic acid moiety (which contains a conjugated diene system) linked to a propyl group through an ester bond. The structural representation can be depicted as follows:

C6H8O2+C3H8OC9H16O2+H2O\text{C}_6\text{H}_8\text{O}_2+\text{C}_3\text{H}_8\text{O}\rightarrow \text{C}_9\text{H}_{16}\text{O}_2+\text{H}_2\text{O}

The functional groups present include:

  • An ester group (-COO-)
  • A double bond between carbon atoms in the sorbic acid portion, contributing to its reactivity and preservative properties.

Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can provide further insights into its molecular structure, confirming the presence of characteristic functional groups .

Chemical Reactions Analysis

Chemical Reactions Involving Propyl Sorbate
Propyl sorbate can undergo various chemical reactions typical for esters:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, propyl sorbate can hydrolyze back into sorbic acid and n-propanol.
  2. Transesterification: It can react with other alcohols to form different esters.
  3. Oxidation: Under certain conditions, it may be oxidized to form carboxylic acids.

These reactions are significant for understanding its stability and behavior in various environments, particularly in food preservation contexts .

Mechanism of Action

Mechanism of Action as a Preservative
Propyl sorbate functions primarily as a preservative by inhibiting microbial growth through several mechanisms:

  1. Cell Membrane Disruption: Propyl sorbate interferes with the integrity of microbial cell membranes, leading to leakage of cellular contents.
  2. Inhibition of Enzymatic Activity: It disrupts metabolic pathways by inhibiting enzymes necessary for microbial growth.
  3. pH Modulation: As an organic acid derivative, it can lower pH in food products, creating an unfavorable environment for spoilage organisms.

The effectiveness of propyl sorbate is influenced by factors such as concentration, pH, temperature, and the presence of other preservatives or ingredients .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Clear liquid with a characteristic odor.
  • Solubility: Soluble in organic solvents like ethanol and partially soluble in water.
  • Boiling Point: Approximately 210 °C.
  • Density: About 0.86 g/cm³.
  • pKa Value: Approximately 4.76 (indicating weak acidity).

These properties influence its application in various formulations, particularly in food products where stability and preservation are critical .

Applications

Scientific Applications
Propyl sorbate is widely used in:

  • Food Industry: As a preservative in baked goods, dairy products, and beverages to inhibit mold and yeast growth.
  • Cosmetics and Personal Care Products: As a preservative due to its antimicrobial properties.
  • Pharmaceuticals: In formulations requiring stabilization against microbial contamination.

Its versatility stems from its ability to enhance product shelf life while maintaining safety standards for consumption .

Introduction to Propyl Sorbate as a Food Additive and Preservative

Definition and Chemical Classification of Propyl Sorbate

Propyl sorbate (chemical name: propyl (2E,4E)-hexa-2,4-dienoate) is an organic compound belonging to the class of sorbate esters. It is synthesized via esterification, where sorbic acid reacts with propanol under catalytic conditions. This reaction yields a colorless to pale yellow liquid with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol. Its structure retains the conjugated diene system (trans,trans-2,4-hexadienoate backbone) characteristic of sorbic acid derivatives, which is critical for antimicrobial activity [2] [4].

As a lipophilic ester, propyl sorbate exhibits enhanced solubility in fats and oils compared to water-soluble sorbate salts like potassium sorbate. This property expands its utility in lipid-rich matrices. It functions as a preservative by inhibiting microbial growth through non-disruptive integration into food systems. The compound is typically designated by the International Numbering System (INS) as a derivative of sorbic acid (E 200–203 series), though specific INS codes vary by regulatory jurisdiction [3] [6].

Table 1: Key Chemical Properties of Propyl Sorbate

PropertyValue/Description
Molecular FormulaC₉H₁₄O₂
IUPAC NamePropyl (2E,4E)-hexa-2,4-dienoate
Molecular Weight154.21 g/mol
SolubilityMiscible in oils; low in water (<0.1 g/L)
Antimicrobial MechanismMembrane disruption & enzyme inhibition

Historical Development and Industrial Adoption

Propyl sorbate emerged from efforts to diversify the functionality of sorbic acid, first isolated from rowanberries (Sorbus aucuparia) in 1859. Industrial synthesis of sorbates began in the 1950s, driven by demand for mold inhibitors in baked goods and cheeses. The development of ester derivatives like propyl sorbate accelerated in the 1970s–1980s to address solubility limitations of potassium sorbate in hydrophobic systems [4] [8].

Initial adoption focused on high-fat products (e.g., margarines, processed cheeses) where water-based preservatives caused phase separation. By the 1990s, regulatory approvals expanded its use: the Joint FAO/WHO Expert Committee on Food Additives (JECFA) included it under sorbates’ functional class, while the European Commission incorporated it into Annex II of Regulation (EC) No 1333/2008 as a derivative of E 200–203 [1] [6]. Innovations in catalytic esterification reduced production costs, enabling commercial-scale use. Unlike potassium sorbate (granular/powdered), propyl sorbate’s liquid form facilitated uniform dispersion in emulsified products, cementing its role in salad dressings and lipid-based sauces [3] [4].

Role in Modern Food Preservation Systems

Propyl sorbate enhances modern preservation through synergistic multi-hurdle approaches. It primarily inhibits yeasts, molds, and aciduric bacteria by disrupting cell membrane integrity and inactivating essential enzymes (e.g., dehydrogenase). Its efficacy peaks in acidic environments (pH < 6.0), where the undissociated molecule penetrates microbial cells efficiently [2] [3].

Applications align with Codex Alimentarius standards for sorbates (Group INS 200–203). Key uses include:

  • Baked Goods & Cereals: Prevents surface mold in cakes and fillings (max. 1,000–2,000 mg/kg) [6].
  • Beverages: Stabilizes flavor emulsions in oil-based drinks (max. 500 mg/kg) [6].
  • Cheese & Dairy Analogs: Extends shelf-life in processed cheeses (max. 3,000 mg/kg) [1] [6].
  • Processed Meats: Controls yeasts in fermented sausages (max. 1,500 mg/kg) [6].

Table 2: Applications in Food Categories (Codex General Standard for Food Additives)

Food CategoryMaximum Level (mg/kg)Function
Fat-Based Desserts1,000Mold/Yeast Inhibition
Processed Commutated Meats1,500Pathogen Control
Bakery Wares1,000Surface Preservation
Vegetable Pulps/Spreads1,000Stability in Lipid Matrices

Propyl sorbate complements other preservatives (e.g., benzoates) in multi-target formulations. Its lipophilicity allows targeted action in lipid phases of emulsions, improving preservation efficiency in layered products [3] [6].

Properties

CAS Number

10297-72-0

Product Name

Propyl sorbate

IUPAC Name

propyl (2E,4E)-hexa-2,4-dienoate

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-3-5-6-7-9(10)11-8-4-2/h3,5-7H,4,8H2,1-2H3/b5-3+,7-6+

InChI Key

JAVXBQKCKGHZHM-TWTPFVCWSA-N

SMILES

CCCOC(=O)C=CC=CC

Solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

Propyl sorbate

Canonical SMILES

CCCOC(=O)C=CC=CC

Isomeric SMILES

CCCOC(=O)/C=C/C=C\C

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